

An In-depth Technical Guide to the Chemical Structure and Properties of Fazarabine

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Fazarabine is a synthetic pyrimidine nucleoside analog that has been investigated for its potential as an antineoplastic agent.[1][2] It incorporates structural features of both cytarabine and 5-azacytidine, with an arabinose sugar moiety replacing the ribose found in cytidine.[1][2] [3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Fazarabine is chemically known as 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one.[1] It consists of a 5-azacytosine base linked to a β-D-arabinofuranosyl sugar moiety via an N-glycosidic bond.[1]

Key structural identifiers for **Fazarabine** are detailed below:



Identifier	Value	
IUPAC Name	4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5- (hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2- one[1]	
CAS Number	65886-71-7[1]	
Molecular Formula	C ₈ H ₁₂ N ₄ O ₅ [1]	
SMILES	C1=NC(=NC(=O)N1[C@H]2INVALID-LINK CO)O">C@HO)N[1]	
InChI	InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2, (H2,9,11,16)/t3-,4-,5+,6-/m1/s1[1]	
InChlKey	NMUSYJAQQFHJEW-ARQDHWQXSA-N[1]	

Physicochemical Properties

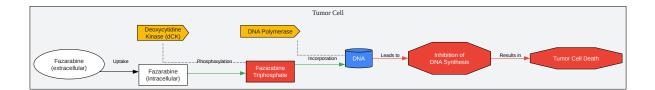
A summary of the key physicochemical properties of **Fazarabine** is presented in the following table.

Property	Value	Reference
Molecular Weight	244.20 g/mol	[1]
Exact Mass	244.0808 Da	[4]
Elemental Analysis	C, 39.35%; H, 4.95%; N, 22.94%; O, 32.76%	[4]
Melting Point	220 °C (decomposes)	[5]
Optical Rotation	[a]25D = +121.5° ± 2 (c = 1.2, H ₂ O)	[1]
Solubility	Water: > 16 mg/mLEthanol: InsolubleDimethylsulfoxide: > 165 mg/mL	[1]



Mechanism of Action

Fazarabine exerts its cytotoxic effects by acting as an antimetabolite.[6] Its mechanism of action is similar to that of cytarabine.[3] Upon cellular uptake, Fazarabine is phosphorylated by deoxycytidine kinase to its active triphosphate form.[3][4] This triphosphate metabolite then competes with the natural deoxycytidine triphosphate for incorporation into DNA.[4] The integration of Fazarabine into the DNA strand inhibits further DNA synthesis, ultimately leading to cell death and tumor necrosis.[3][4][6] The sensitivity of a tumor to Fazarabine is dependent on the presence of deoxycytidine kinase.[3][4] Studies have shown that Fazarabine inhibits the incorporation of labeled thymidine into DNA without significantly affecting RNA or protein synthesis.[6] Deoxycytidine can counteract the cytotoxic effects of Fazarabine, likely by competing for cellular uptake and metabolism.[6]



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